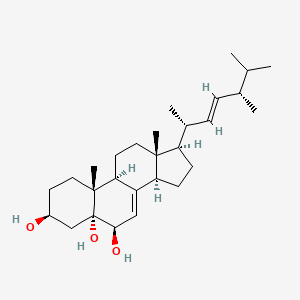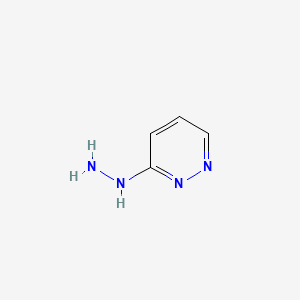
12-Hydroxyibogamine
概要
説明
12-Hydroxyibogamine, also known as noribogaine, is a psychoactive metabolite of the naturally occurring alkaloid ibogaine. It is primarily found in the root bark of the African shrub Tabernanthe iboga. This compound is known for its potential therapeutic effects, particularly in the treatment of substance use disorders. Unlike ibogaine, this compound does not exhibit hallucinogenic properties, making it a subject of interest for medical research .
準備方法
Synthetic Routes and Reaction Conditions: 12-Hydroxyibogamine can be synthesized through the demethylation of ibogaine. This process typically involves the use of boron tribromide in methylene chloride at room temperature. The reaction proceeds with the removal of the methyl group from the methoxy position on the ibogaine molecule, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves the extraction of ibogaine from the Tabernanthe iboga plant, followed by its chemical conversion. Another method includes the conversion of voacangine, another naturally occurring alkaloid, to this compound-18-carboxylic acid, which is then decarboxylated and demethylated to yield this compound .
化学反応の分析
Types of Reactions: 12-Hydroxyibogamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at different positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological properties .
科学的研究の応用
12-Hydroxyibogamine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of iboga alkaloids and their derivatives.
Biology: Research focuses on its effects on neurotransmitter systems, particularly serotonin and dopamine.
Medicine: It is being investigated for its potential in treating substance use disorders, depression, and other neurological conditions.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents .
作用機序
12-Hydroxyibogamine exerts its effects primarily through its interaction with neurotransmitter systems. It acts as a potent serotonin reuptake inhibitor, which increases the levels of serotonin in the brain. Additionally, it binds to opioid receptors, particularly the kappa-opioid receptor, where it acts as a biased agonist. This unique interaction is thought to contribute to its anti-addictive properties without the dysphoric effects typically associated with kappa-opioid receptor activation .
類似化合物との比較
Ibogaine: The parent compound from which 12-Hydroxyibogamine is derived. It has hallucinogenic properties and a different binding profile.
18-Methoxycoronaridine: Another iboga alkaloid with similar anti-addictive properties but different pharmacological effects.
Voacangine: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique in its lack of hallucinogenic effects and its potent serotonin reuptake inhibition. Its ability to act as a biased agonist at the kappa-opioid receptor further distinguishes it from other similar compounds, making it a promising candidate for therapeutic applications .
特性
IUPAC Name |
(1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-2-12-7-11-8-16-18-14(5-6-21(10-11)19(12)16)15-9-13(22)3-4-17(15)20-18/h3-4,9,11-12,16,19-20,22H,2,5-8,10H2,1H3/t11-,12-,16-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUCDOKTMDOIPF-ZFRACTKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C[C@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
481-88-9 | |
| Record name | Noribogaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NORIBOGAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87T5QTN9SK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between ibogaine and 12-hydroxyibogamine, and what are the key differences in their effects?
A1: this compound (noribogaine) is the primary metabolite of ibogaine, formed through O-demethylation primarily by the cytochrome P4502D6 (CYP2D6) enzyme in the liver. [] Both compounds exhibit psychoactive properties, but they differ in their pharmacological profiles. While ibogaine shows potential for treating drug addiction by reducing cravings and withdrawal symptoms, it also carries a risk of adverse effects like tremors and stress-axis activation. [, ] Interestingly, noribogaine appears to produce milder adverse effects while still impacting serotonin and dopamine systems. [, ] This suggests noribogaine could be a safer alternative for medication development. []
Q2: How does this compound interact with neurotransmitter systems in the brain?
A2: Research indicates that this compound acts as an indirect serotonin (5-HT) agonist, showing a higher potency than ibogaine in this regard. [] Both ibogaine and noribogaine increase extracellular 5-HT levels in the nucleus accumbens, a brain region associated with reward and motivation, by inhibiting 5-HT reuptake. [] This suggests that noribogaine's influence on the serotonin system might contribute to its potential therapeutic effects.
Q3: What is the role of this compound in the context of ibogaine's effects, and how long does it remain in the body?
A3: After ibogaine administration, noribogaine is rapidly formed and persists in the bloodstream for at least 24 hours, with peak levels potentially exceeding those of the parent compound. [, ] This long half-life suggests that noribogaine likely contributes significantly to the overall pharmacological effects observed after ibogaine administration, particularly the long-lasting ones. Animal studies show that noribogaine plays a crucial role in ibogaine's discriminative stimulus effects. []
Q4: What are the potential implications of the distinct pharmacological profiles of ibogaine and this compound for drug development?
A4: The differences in potency, adverse effect profiles, and duration of action between ibogaine and noribogaine offer valuable insights for drug development. [, ] Specifically, noribogaine's reduced tendency to induce tremors and stress-axis activation compared to ibogaine, alongside its potent and prolonged effects on the serotonin system, make it a promising candidate for further investigation. [] Further research is needed to explore its potential as a safer and potentially more effective alternative to ibogaine for treating substance use disorders.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(6R,7S)-7-[[2-(2-amino-4-thiazolyl)-1-oxoethyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1252370.png)
![[(1S,2S,4R,7Z,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate](/img/structure/B1252375.png)





![8-[(1S,5S,6R)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B1252384.png)



